CB1 Receptor Potency: ACHMINACA Exhibits 21-Fold Lower Potency than AB-CHMINACA, Enabling Distinct Pharmacological Profiling
ACHMINACA activates the human CB1 receptor with an EC50 of 159 nM [1]. In contrast, the closely related analog AB-CHMINACA, which replaces the adamantyl group with an isobutyl carboxamide, exhibits an EC50 of 7.4 nM [2]. This represents a 21.5-fold difference in potency. This quantitative disparity underscores that the adamantyl substitution in ACHMINACA significantly attenuates CB1 activation relative to the isobutyl-containing AB-CHMINACA.
| Evidence Dimension | CB1 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 159 nM |
| Comparator Or Baseline | AB-CHMINACA: EC50 = 7.4 nM |
| Quantified Difference | ACHMINACA is ~21.5-fold less potent |
| Conditions | Human CB1 receptor expressed in vitro; assay not specified for ACHMINACA; AB-CHMINACA data from NPS Discovery monograph |
Why This Matters
Procurement of ACHMINACA is essential for studies requiring a moderately potent SCRA to investigate structure-activity relationships governing adamantyl-mediated potency attenuation.
- [1] Wikipedia contributors. (2025). A-CHMINACA. Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/A-CHMINACA View Source
- [2] NPS Discovery. (2024). AB-CHMINACA Monograph. Center for Forensic Science Research and Education. Retrieved from https://www.drugsandalcohol.ie View Source
